![molecular formula C6H9NO2S2 B118018 5-Ethylthiophene-2-sulfonamide CAS No. 140646-34-0](/img/structure/B118018.png)
5-Ethylthiophene-2-sulfonamide
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Description
5-Ethylthiophene-2-sulfonamide is a chemical compound with the CAS Number: 140646-34-0 . It has a molecular weight of 191.27 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for 5-Ethylthiophene-2-sulfonamide is 5-ethyl-2-thiophenesulfonamide . The InChI code for this compound is 1S/C6H9NO2S2/c1-2-5-3-4-6 (10-5)11 (7,8)9/h3-4H,2H2,1H3, (H2,7,8,9) .Physical And Chemical Properties Analysis
5-Ethylthiophene-2-sulfonamide is a powder that is stored at room temperature .Mechanism of Action
Target of Action
5-Ethylthiophene-2-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of applications in the medical field . The primary target of sulfonamides is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Mode of Action
Sulfonamides, including 5-Ethylthiophene-2-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting bacterial growth and multiplication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 5-Ethylthiophene-2-sulfonamide disrupts the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleic acids, which are essential for DNA replication and cell division . By inhibiting folic acid synthesis, 5-Ethylthiophene-2-sulfonamide effectively halts the growth and multiplication of bacteria .
Pharmacokinetics
Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .
Result of Action
The result of the action of 5-Ethylthiophene-2-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, 5-Ethylthiophene-2-sulfonamide effectively halts the life cycle of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethylthiophene-2-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, environmental pollution, such as fine particulate matter (PM2.5), can exacerbate health risks associated with bacterial infections . Therefore, maintaining a clean environment is crucial for the effective action of 5-Ethylthiophene-2-sulfonamide.
Safety and Hazards
properties
IUPAC Name |
5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQLGPYKHWNEJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylthiophene-2-sulfonamide |
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